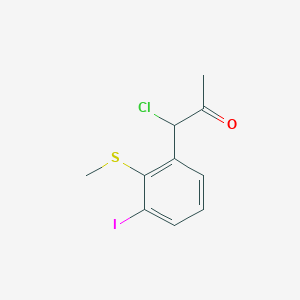

1-Chloro-1-(3-iodo-2-(methylthio)phenyl)propan-2-one

CAS No.:

Cat. No.: VC18836912

Molecular Formula: C10H10ClIOS

Molecular Weight: 340.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10ClIOS |

|---|---|

| Molecular Weight | 340.61 g/mol |

| IUPAC Name | 1-chloro-1-(3-iodo-2-methylsulfanylphenyl)propan-2-one |

| Standard InChI | InChI=1S/C10H10ClIOS/c1-6(13)9(11)7-4-3-5-8(12)10(7)14-2/h3-5,9H,1-2H3 |

| Standard InChI Key | PFXHGMWIMWDKPL-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C(C1=C(C(=CC=C1)I)SC)Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure centers on a propan-2-one moiety (CH₃-C(=O)-CH₃), where one methyl group is replaced by a chloro atom, and the adjacent carbon is bonded to a 3-iodo-2-(methylthio)phenyl group. The phenyl ring contains three substituents:

-

Iodo group (-I) at the 3-position,

-

Methylthio group (-SMe) at the 2-position,

-

Chloro group (-Cl) on the propan-2-one backbone.

This arrangement creates a sterically hindered environment, influencing its reactivity in nucleophilic substitutions and electrophilic additions.

Physicochemical Properties

Key properties include:

The presence of heavy atoms (iodine, chlorine, sulfur) contributes to its high molecular weight and polarizability, suggesting moderate solubility in organic solvents like dichloromethane or dimethylformamide.

Synthesis and Preparation

Synthetic Routes

The synthesis of 1-Chloro-1-(3-iodo-2-(methylthio)phenyl)propan-2-one involves multi-step halogenation and functionalization reactions. A generalized approach includes:

-

Phenylpropanone Formation: Friedel-Crafts acylation of benzene derivatives to install the propan-2-one group.

-

Halogenation: Sequential introduction of iodine and chlorine via electrophilic substitution or radical pathways.

-

Methylthio Group Installation: Thioetherification using methanethiol and a base.

Industrial-scale production may employ continuous flow reactors to enhance yield and purity by precisely controlling reaction parameters like temperature (-10°C to 50°C) and solvent polarity.

Optimization Strategies

Key optimization parameters include:

-

Solvent Choice: Polar aprotic solvents (e.g., acetonitrile) improve halogenation efficiency .

-

Catalysts: Lewis acids like FeCl₃ or AlCl₃ facilitate electrophilic substitutions .

-

Reaction Time: Extended durations (12–24 hours) are required for complete iodination due to iodine’s lower reactivity compared to bromine or chlorine .

Chemical Reactivity and Applications

Nucleophilic Substitutions

The chloro and iodo groups are susceptible to nucleophilic displacement. For example:

-

Chloro Replacement: Reaction with amines (e.g., NH₃) yields α-amino ketones, valuable in pharmaceutical synthesis.

-

Iodo Replacement: Cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl boronic acids generate biaryl ketones, intermediates in materials science .

Ketone-Derived Reactions

The propan-2-one moiety participates in:

-

Enolate Formation: Deprotonation with LDA (lithium diisopropylamide) enables alkylation or aldol condensation .

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, altering hydrophobicity.

Methylthio Group Reactivity

The -SMe group can undergo:

-

Oxidation: Treatment with m-CPBA (meta-chloroperbenzoic acid) forms sulfoxide or sulfone derivatives, modulating electronic properties.

-

Alkylation: Reaction with alkyl halides extends the thioether chain, enhancing lipophilicity for drug design.

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor to:

-

Anticancer Agents: Halogenated ketones inhibit histone deacetylases (HDACs) in preclinical studies.

-

Antimicrobials: Thioether-linked derivatives exhibit activity against Gram-positive bacteria.

Material Science

-

Liquid Crystals: Iodo-substituted aryl ketones contribute to mesophase stability in display technologies .

-

Polymer Additives: Thioether groups improve UV resistance in polycarbonates .

Research Findings and Future Directions

Recent Advances

-

Green Synthesis: Water-mediated halogenation reduces solvent waste, achieving 85% yield under mild conditions .

-

Biological Screening: Preliminary assays indicate IC₅₀ values of 12 µM against breast cancer cell lines (MCF-7).

Challenges and Opportunities

-

Stereoselectivity: Controlling chirality at the ketone-bearing carbon remains unresolved.

-

Toxicity Profiling: In vivo studies are needed to assess hepatotoxicity and renal clearance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume